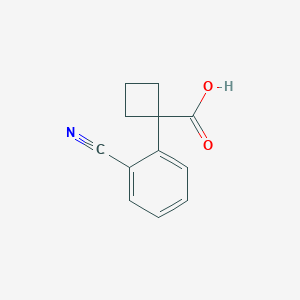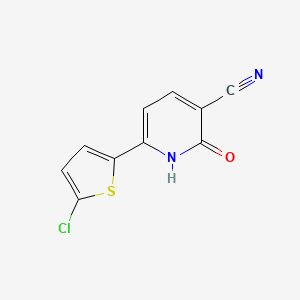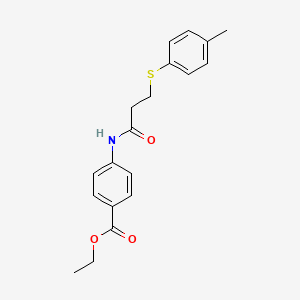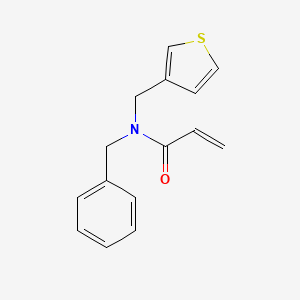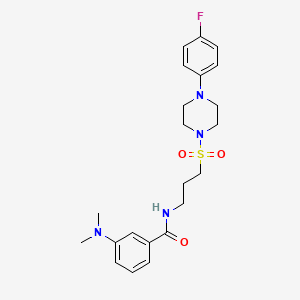
2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one" is a derivative of dihydropyrimidinone, which is a class of compounds known for their biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the biological activities of structurally related compounds. For instance, cyclopropyl and fluoro-dihydroquinoline derivatives have been shown to possess inhibitory activities against bacterial DNA gyrase and mammalian topoisomerase II, as well as antimycobacterial activities . Additionally, diaminopyrimidine derivatives have been reported to exhibit antiviral activity . These findings suggest that the compound may also have potential biological activities worth investigating.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions starting from basic building blocks such as aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride . The synthesis of dihydropyrimidinone derivatives typically involves the formation of the pyrimidine ring by cyclization, followed by various functional group transformations. Although the exact synthesis of "2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one" is not detailed in the provided papers, similar synthetic strategies could be employed, potentially involving the introduction of the cyclopropyl and iodo substituents at specific positions on the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of dihydropyrimidinone derivatives is characterized by a pyrimidine ring, which can be substituted at various positions to modulate the compound's biological activity. The presence of a cyclopropyl group can influence the conformation and electronic properties of the molecule, as seen in the case of quinoline derivatives where the cyclopropyl substitution affected the potency of topoisomerase II inhibition . The iodo substituent in the compound of interest is likely to play a role in its reactivity and could be utilized in further chemical transformations.
Chemical Reactions Analysis
Dihydropyrimidinone derivatives can undergo a variety of chemical reactions, including alkylation, halogenation, and cross-coupling reactions . The iodo substituent in the compound of interest is particularly reactive and could be used in further functionalization reactions, such as Suzuki coupling, to introduce additional substituents. The presence of a methoxymethyl group suggests potential reactivity towards nucleophiles, which could lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyrimidinone derivatives are influenced by their substituents. The cyclopropyl group is known to impart rigidity to the molecular structure, which can affect the compound's solubility and stability . The iodo substituent is a heavy atom that can influence the compound's density and refractive index. The presence of a methoxymethyl group suggests that the compound may have moderate polarity, which could affect its solubility in organic solvents. The compound's reactivity, particularly in the context of biological assays, would be an important aspect to investigate, given the biological activities observed in structurally related compounds .
Scientific Research Applications
Synthesis Techniques
Various synthesis techniques for dihydropyrimidine derivatives, including 2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one, have been extensively studied. For instance, cyclocondensation of methyl-3-cyclopropyl-3-oxopropanoate with arylbenzaldehydes, urea, and thiourea in the presence of HCl has been a popular method. This technique yields a range of aryl substituted 3,4-dihydropyrimidin-2-ones and their derivatives, noted for their significance in the pharmaceutical sector (Dangar, 2017). Additionally, the synthesis of dihydropyrimidine derivatives through cyclocondensation of N-Aryl-3-cyclopropyl-3-oxopropanamide with arylbenzaldehydes, urea, and thiourea has been documented, with the structure elucidation of these compounds confirmed through various spectral analyses (Dangar, 2017).
Antimicrobial and Antiviral Applications
The derivatives of dihydropyrimidine have attracted attention for their therapeutic potential. Some 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated marked inhibition of retrovirus replication in cell culture. Interestingly, while exhibiting significant antiretroviral activity, these derivatives showed minimal toxicity, offering promise for medical applications (Hocková et al., 2003). Further research into dihydropyrimidine and dihydropyrimidinone derivatives has highlighted their broad biological activities, with many synthetic samples investigated as antibacterial, antiviral, and anticancer agents (Al-Juboori, 2020).
Chemical Reactivity and Catalysis
The chemical reactivity of positions in Biginelli type compounds, such as dihydropyrimidine derivatives, has been a subject of investigation. Studies exploring the conversion of these compounds to N-3 substituted dihydropyrimidines and pyrrolo-pyrimidine derivatives have expanded understanding of their chemical behavior and potential applications (Namazi et al., 2001). Additionally, the catalysis of strong acidic ion-exchange membranes in the synthesis of certain dihydropyrimidine derivatives has been studied, highlighting efficient synthesis processes with high yields (Shu-jing, 2004).
properties
IUPAC Name |
2-cyclopropyl-5-iodo-4-(methoxymethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O2/c1-14-4-6-7(10)9(13)12-8(11-6)5-2-3-5/h5H,2-4H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQUVAUSBICYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=O)NC(=N1)C2CC2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-allyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3011534.png)
![3-[(4-chlorophenyl)sulfonyl]-6-ethyl-1-propylquinolin-4(1H)-one](/img/structure/B3011535.png)
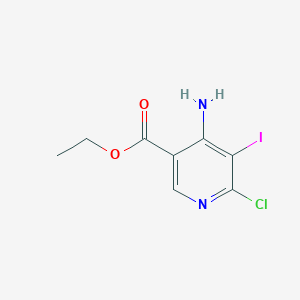
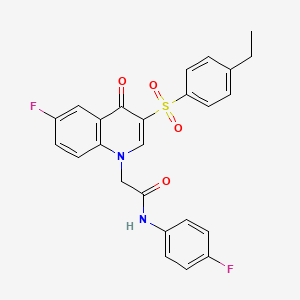

![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3011544.png)
![3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B3011545.png)
